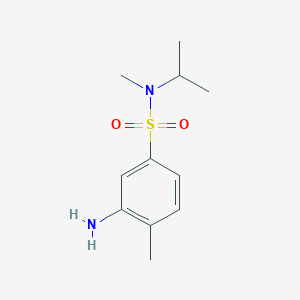

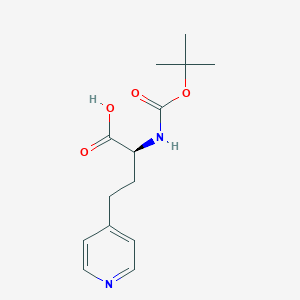

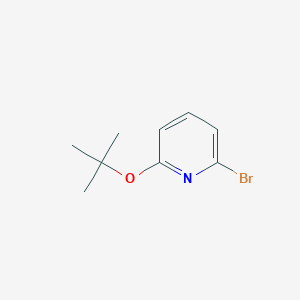

![molecular formula C12H20N6S B1517376 1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105197-82-7](/img/structure/B1517376.png)

1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Overview

Description

1-(2-Aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential applications in a variety of scientific research areas. It is a heterocyclic compound with a pyrazole ring, which is a five-membered aromatic ring with three nitrogen atoms, and an aminoethyl group attached. This compound has been studied extensively due to its potential applications in medicinal chemistry and biochemistry, and its properties have been used to design and synthesize a variety of novel compounds.

Scientific Research Applications

Cancer Research: CDK2 Inhibition

Pyrazolopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer therapy . The inhibition of CDK2 can lead to the selective targeting of tumor cells, potentially offering a pathway for the development of new anticancer drugs. The structural framework of pyrazolopyrimidine allows for significant cytotoxic activities against various cancer cell lines, including breast and colorectal cancers.

Antibacterial Agents

The pyrazolopyrimidine scaffold has shown marked potency as an antibacterial agent . The ability to synthesize derivatives that exhibit antibacterial activity towards clinical isolates makes this compound a valuable asset in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Antiproliferative Activity against Leukemia

New pyrazolopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against leukemia cell lines . Some derivatives have shown to be multiple times more potent than existing BTK inhibitors, indicating the potential for these compounds to serve as a basis for developing new leukemia treatments.

Antitubercular Agents

Derivatives of pyrazolopyrimidine have been explored for their antitubercular activities . The structure-activity relationship (SAR) studies suggest that certain substitutions on the pyrazolopyrimidine core can lead to improved anti-tubercular activity, which is critical in the fight against tuberculosis.

Anti-inflammatory Applications

Novel pyrazolopyrimidine analogs have been synthesized and assessed for their anti-inflammatory effects . These compounds have been studied in cellular models, and SAR investigations have indicated that specific moieties incorporated into the pyrazolopyrimidine structure might enhance anti-inflammatory properties.

Kinase Inhibition for Cancer Therapy

The pyrazolopyrimidine core is considered a bioisostere of purines, making it a significant scaffold in the design of kinase inhibitors . Kinase inhibitors are a major focus in cancer therapy, and the pyrazolopyrimidine derivatives offer a promising route for the discovery of new drugs targeting various cancer subtypes.

properties

IUPAC Name |

1-(2-aminoethyl)-6-ethylsulfanyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6S/c1-4-19-12-16-10(15-8(2)3)9-7-14-18(6-5-13)11(9)17-12/h7-8H,4-6,13H2,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLMERYJBGOCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C2C=NN(C2=N1)CCN)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

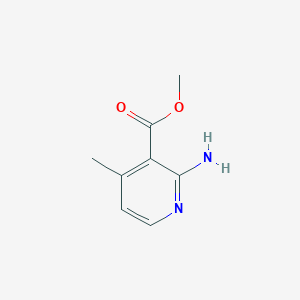

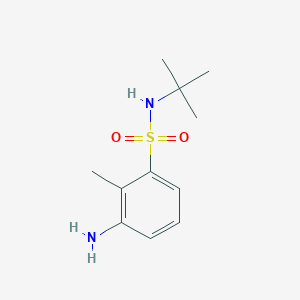

![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)

![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)